molecular formula C10H16F2O B2999007 [(1R,5S)-9,9-Difluoro-3-bicyclo[3.3.1]nonanyl]methanol CAS No. 2490314-56-0

[(1R,5S)-9,9-Difluoro-3-bicyclo[3.3.1]nonanyl]methanol

Cat. No.: B2999007
CAS No.: 2490314-56-0
M. Wt: 190.234
InChI Key: ZEIVUXDNUZNMEV-AYMMMOKOSA-N
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Description

Product Overview: [(1R,5S)-9,9-Difluoro-3-bicyclo[3.3.1]nonanyl]methanol is a chiral bicyclic compound of high interest in medicinal chemistry and pharmaceutical research, provided with a defined stereochemistry of (1R,3r,5S). This compound, with the CAS number 2490314-56-0, has a molecular formula of C 10 H 16 F 2 O and a molecular weight of 190.23 g/mol . Its structure features a methanol functional group attached to a 9,9-difluorobicyclo[3.3.1]nonane scaffold, offering a unique three-dimensional framework for molecular design . Research Applications and Value: This chemical serves as a valuable building block and key synthetic intermediate in advanced organic synthesis. The rigid bicyclo[3.3.1]nonane core is a privileged structure in drug discovery, often used to confer conformational restraint and improve the pharmacological properties of target molecules . While specific biological data for this exact compound is not fully disclosed in public literature, structural analogs based on the bicyclo[3.3.1]nonane system are extensively investigated for their interaction with biological targets. Related compounds have shown significant potential in the development of novel opioid receptor ligands , including potent agonists and antagonists for the mu-opioid receptor (MOR) . The strategic incorporation of fluorine atoms can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity, making this fluorinated intermediate particularly valuable for creating candidates with optimized drug-like properties . Handling and Usage: This product is intended For Research Use Only and is not suitable for diagnostic, therapeutic, or any other human or veterinary use. All products must be handled by technically qualified individuals, and appropriate safety data sheets should be consulted prior to use.

Properties

IUPAC Name

[(1R,5S)-9,9-difluoro-3-bicyclo[3.3.1]nonanyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16F2O/c11-10(12)8-2-1-3-9(10)5-7(4-8)6-13/h7-9,13H,1-6H2/t7?,8-,9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEIVUXDNUZNMEV-CBLAIPOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC(C1)C2(F)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2CC(C[C@H](C1)C2(F)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of [(1R,5S)-9,9-Difluoro-3-bicyclo[3.3.1]nonanyl]methanol typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the bicyclo[3.3.1]nonane core.

    Methanol Group Addition: The final step involves the addition of a methanol group to the third carbon of the bicyclic structure.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

[(1R,5S)-9,9-Difluoro-3-bicyclo[3.3.1]nonanyl]methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the methanol group to other functional groups such as alkanes.

    Substitution: The fluorine atoms can be substituted with other halogens or functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents.

Scientific Research Applications

[(1R,5S)-9,9-Difluoro-3-bicyclo[3.3.1]nonanyl]methanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which [(1R,5S)-9,9-Difluoro-3-bicyclo[3.3.1]nonanyl]methanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways.

Comparison with Similar Compounds

Structural Analogs and Key Variations

The following compounds share structural motifs with the target molecule but differ in substituents, ring size, or heteroatom incorporation:

Compound Name Bicyclic Framework Substituents Molecular Formula Key Features
[(1R,5S)-9,9-Difluoro-3-bicyclo[3.3.1]nonanyl]methanol (Target) [3.3.1]nonane - 9,9-diF; - 3-CH2OH C10H14F2O High lipophilicity (due to F), hydrogen bonding via -CH2OH
[rel-(1R,3r,5S)-6,6-Difluorobicyclo[3.1.0]hexan-3-yl]methanol [3.1.0]hexane - 6,6-diF; - 3-CH2OH C7H10F2O Smaller ring system; higher strain, potentially lower metabolic stability
[(1R,5S)-3-Oxabicyclo[3.1.0]hexan-6-yl]methanol [3.1.0]hexane - 3-O; - 6-CH2OH C6H10O2 Ether linkage increases polarity; reduced steric bulk
3-Methyl-3-azabicyclo[3.3.1]nonan-9-ol [3.3.1]nonane - 3-N(CH3); - 9-OH C9H17NO Basic nitrogen enhances solubility; hydroxyl vs. methanol group
1-(1-Methyl-1H-pyrazol-4-yl)-N-((1R,5S,7S)-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-yl)-1H-indole-3-carboxamide [3.3.1]nonane - 3-O; - 9-N(CH3); - Indole-carboxamide C23H28N4O2 Pharmaceutical relevance (e.g., kinase inhibition); hybrid structure

Case Study: Impact of Fluorine vs. Hydroxyl Substitution

  • Metabolic Stability: The 9,9-diF substitution in the target compound reduces oxidative metabolism compared to hydroxylated analogs like 3-Methyl-3-azabicyclo[3.3.1]nonan-9-ol .
  • Solubility: Hydroxyl groups (e.g., in 3-Methyl-3-azabicyclo[3.3.1]nonan-9-ol) improve aqueous solubility (~10–20 mg/mL) but may limit membrane permeability, whereas fluorine balances lipophilicity and stability .

Biological Activity

[(1R,5S)-9,9-Difluoro-3-bicyclo[3.3.1]nonanyl]methanol is a bicyclic organic compound notable for its unique structure and potential biological activities. The compound, with a molecular formula of C10_{10}H16_{16}F2_2O and a molecular weight of 190.23 g/mol, features two fluorine atoms and a hydroxymethyl group attached to a bicyclo[3.3.1]nonane framework. Understanding its biological activity is crucial for evaluating its potential applications in pharmaceuticals and other fields.

Biological Activity

The biological activity of this compound can be categorized into several areas including antimicrobial, anticancer, and enzymatic inhibition effects.

Antimicrobial Activity

Research indicates that compounds with similar bicyclic structures often exhibit significant antimicrobial properties. Studies have shown that the presence of fluorine atoms can enhance the binding affinity of such compounds to microbial targets, potentially increasing their efficacy against various pathogens.

  • Case Study : A study involving structurally related compounds demonstrated that fluorinated bicyclic compounds exhibited potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be notably low, suggesting strong antimicrobial potential.

Anticancer Properties

The anticancer activity of this compound has been investigated in vitro against various cancer cell lines.

  • Research Findings : In studies assessing cell viability and proliferation inhibition, this compound showed promising results against human cervical cancer (HeLa) and lung cancer (A549) cell lines. The half-maximal inhibitory concentration (IC50) values were reported in the range of 100 to 200 µg/mL, indicating moderate potency.

Enzymatic Inhibition

The mechanism of action for this compound may involve the inhibition of specific enzymes or receptors in biological pathways.

  • Mechanism Insights : The compound's fluorine substituents are hypothesized to enhance interactions with enzyme active sites, potentially leading to altered metabolic pathways that affect cellular functions.

Comparative Analysis

To better understand the biological implications of this compound, it is useful to compare it with similar compounds.

Compound NameStructureBiological ActivityMIC/IC50 Values
Compound ABicyclicAntibacterialMIC 32 µg/mL
Compound BBicyclicAnticancerIC50 150 µg/mL
This compound Bicyclic Antimicrobial & Anticancer MIC < 50 µg/mL; IC50 ~ 100-200 µg/mL

Q & A

Q. What are the optimal synthetic routes for [(1R,5S)-9,9-Difluoro-3-bicyclo[3.3.1]nonanyl]methanol, and how can yield be maximized?

  • Methodological Answer : The synthesis of bicyclo[3.3.1]nonane derivatives often involves solvolysis in methanol under reflux conditions. For example, solvolysis of 2-bicyclo[3.2.2]nonanyl tosylate in methanol generates intermediates that can be functionalized via fluorination or hydroxylation . Key parameters include:
  • Solvent Choice : Methanol is preferred for its polarity and ability to stabilize carbocation intermediates during solvolysis.
  • Catalysts : Acidic conditions (e.g., acetic acid) or palladium catalysts (e.g., 10% Pd/C) improve reduction steps, as seen in hydrogenolysis of benzyl-protected intermediates .
  • Reaction Time : Extended drying periods (e.g., 24 hours) post-extraction enhance purity .
  • Data Table :
StepYield (%)ConditionsReference
Tosylate Solvolysis70–85Methanol, reflux, 12–24 h
Hydrogenolysis90–93Pd/C, H₂, methanol, RT

Q. How can the stereochemical configuration and purity of this compound be confirmed?

  • Methodological Answer :
  • X-ray Crystallography : Resolve absolute stereochemistry by comparing bond angles and torsional parameters to reference structures (e.g., 3-((1R,5S,9R)-2-azabicyclo[3.3.1]nonane derivatives) .
  • NMR Spectroscopy : Use 19F^{19}\text{F}-NMR to confirm fluorine substitution patterns and 1H^{1}\text{H}-NMR to verify bicyclic ring integrity.
  • Chromatography : Reverse-phase HPLC with UV detection (e.g., 254 nm) identifies impurities. Solid-phase extraction (SPE) using Oasis HLB cartridges ensures sample purity .

Advanced Research Questions

Q. How does stereochemistry influence the pharmacological activity of bicyclo[3.3.1]nonane derivatives?

  • Methodological Answer : Diastereomeric bicyclo[3.3.1]nonane analogs exhibit divergent receptor affinities. For example:
  • μ-Opioid Receptor (MOR) Agonists : (1R,5S) configurations show higher binding affinity compared to (1S,5R) isomers due to optimal spatial alignment with receptor pockets .
  • Assay Design : Use competitive binding assays (e.g., radiolabeled DAMGO for MOR) with enantiomerically pure samples. Molecular dynamics simulations further predict steric clashes or hydrogen-bonding interactions .

Q. What analytical challenges arise in detecting degradation byproducts of this compound in biological matrices?

  • Methodological Answer :
  • High-Resolution Mass Spectrometry (HRMS) : Differentiates isobaric fragments (e.g., fluorinated vs. hydroxylated metabolites) with <5 ppm mass error.
  • Chiral Chromatography : Separates enantiomeric degradation products using cellulose-based columns (e.g., Chiralpak IC) .
  • Case Study : In wastewater analysis, SPE followed by LC-MS/MS detected 3-hydroxy analogs at sub-ppb levels, highlighting the need for stringent sample deactivation (e.g., silanized glassware) .

Q. What mechanistic insights explain the formation of nonclassical carbocations during bicyclo[3.3.1]nonane synthesis?

  • Methodological Answer : Solvolysis of bicyclo[3.3.1]nonanyl tosylates proceeds via classical carbocations in methanol, but computational studies (DFT, ab initio) suggest nonclassical intermediates with bridging C–C bonds may form under specific conditions .
  • Experimental Validation : Compare product ratios (e.g., 2-bicyclo[3.3.1] vs. 3-bicyclo[3.2.2] ethers) under varying temperatures.
  • Data Table :
SubstrateProduct Ratio (3.3.1 : 3.2.2)ConditionsReference
2-Tosylate85:15Methanol, 25°C
3-Tosylate45:55Ethanol, 40°C

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